(2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound with a complex structure that includes a pyrazole ring, an isopropyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the isopropyl group and the methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool for research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-methoxyethyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine include other pyrazole derivatives and compounds with similar functional groups, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H21N3O/c1-9(2)14-8-11(10(3)13-14)7-12-5-6-15-4/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
ZQZHGBQZEBFVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCOC)C(C)C |
Origin of Product |
United States |
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